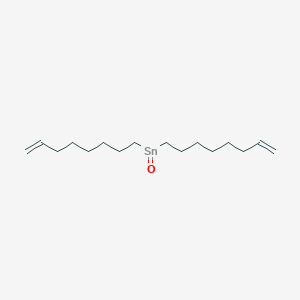![molecular formula C13H15IN2S B14327409 2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide CAS No. 105467-55-8](/img/structure/B14327409.png)
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide is a complex organic compound that belongs to the class of quinolinium salts This compound is characterized by the presence of a quinoline ring system, which is a fused aromatic heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.
Formation of the Ethenyl Linkage: The ethenyl linkage can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl group.
Quaternization: The final step involves the quaternization of the quinoline nitrogen with methyl iodide to form the quinolinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinolinium ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium salts.
科学的研究の応用
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quinolinium core can intercalate with DNA, inhibiting replication and transcription processes. The amino and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with protein targets, modulating their activity. The compound may also generate reactive oxygen species, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
2-[2-Amino-2-(methylsulfanyl)ethenyl]quinoline: Lacks the quaternary ammonium group, resulting in different solubility and reactivity.
1-Methylquinolin-1-ium iodide: Lacks the amino and methylsulfanyl groups, affecting its biological activity and chemical properties.
2-Aminoquinoline: Lacks the ethenyl and methylsulfanyl groups, leading to different applications and reactivity.
Uniqueness
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the quinolinium iodide moiety enhances its solubility in polar solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
105467-55-8 |
|---|---|
分子式 |
C13H15IN2S |
分子量 |
358.24 g/mol |
IUPAC名 |
2-(1-methylquinolin-1-ium-2-yl)-1-methylsulfanylethenamine;iodide |
InChI |
InChI=1S/C13H14N2S.HI/c1-15-11(9-13(14)16-2)8-7-10-5-3-4-6-12(10)15;/h3-9,14H,1-2H3;1H |
InChIキー |
ZHLRMKFEEWCGDW-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=C(N)SC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


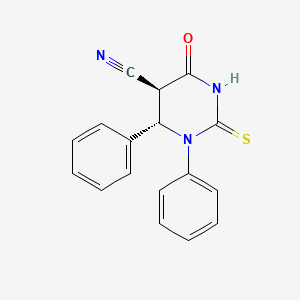
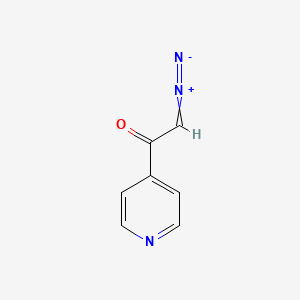
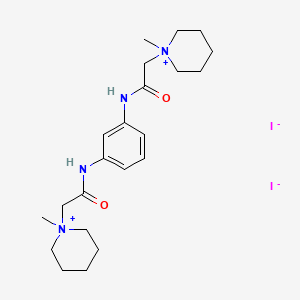
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
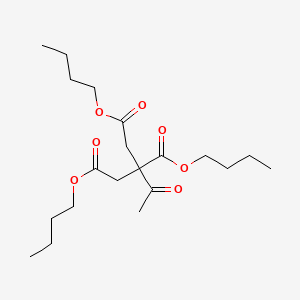
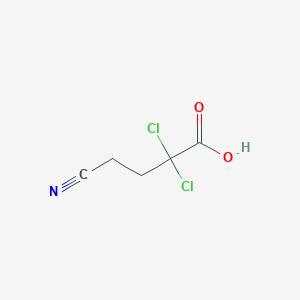
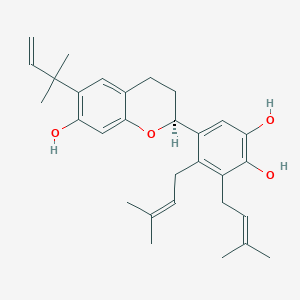
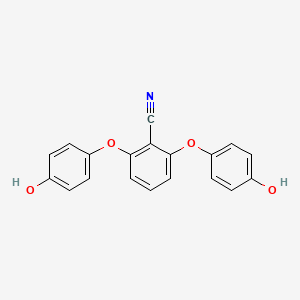
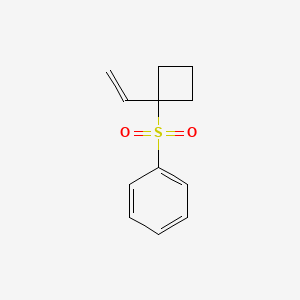
![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)

